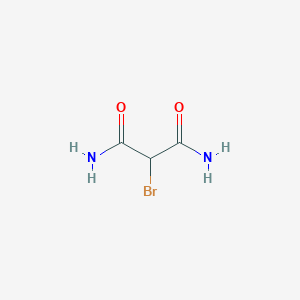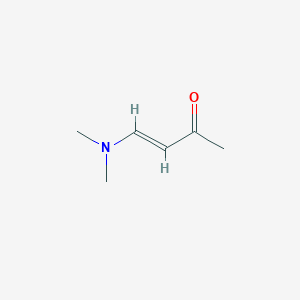
(E)-4-(dimethylamino)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(dimethylamino)but-3-en-2-one typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the condensation of dimethylamine with a butenone derivative . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the enone structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation or chromatography to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(dimethylamino)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone structure to a saturated ketone or alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic reagents like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Saturated ketones or alcohols.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
(E)-4-(dimethylamino)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (E)-4-(dimethylamino)but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The dimethylamino group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(methylamino)but-3-en-2-one: Similar structure with a methylamino group instead of a dimethylamino group.
(E)-4-(ethylamino)but-3-en-2-one: Contains an ethylamino group.
(E)-4-(propylamino)but-3-en-2-one: Contains a propylamino group.
Uniqueness
(E)-4-(dimethylamino)but-3-en-2-one is unique due to its specific dimethylamino group, which imparts distinct chemical and biological properties. This compound’s reactivity and interaction with molecular targets differ from those of its analogs, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
1190-91-6 |
|---|---|
Formule moléculaire |
C6H11NO |
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
4-(dimethylamino)but-3-en-2-one |
InChI |
InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3 |
Clé InChI |
QPWSKIGAQZAJKS-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CN(C)C |
SMILES isomérique |
CC(=O)/C=C/N(C)C |
SMILES canonique |
CC(=O)C=CN(C)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



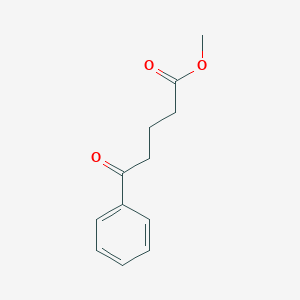
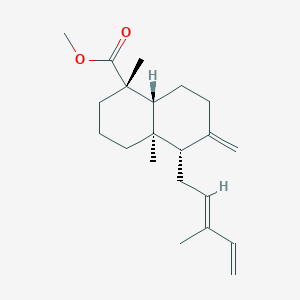
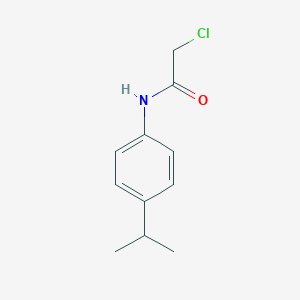



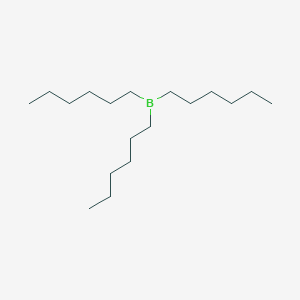
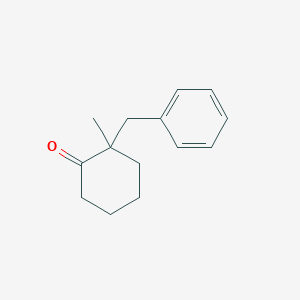
![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)
